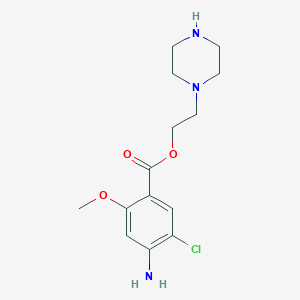![molecular formula C12H14F2O3S B12577034 benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol CAS No. 634181-98-9](/img/structure/B12577034.png)
benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol is a chemical compound that combines the properties of benzoic acid and a difluorothiolan derivative. Benzoic acid is a well-known organic compound with the formula C₇H₆O₂, commonly used as a food preservative and in the manufacture of various chemicals. The difluorothiolan derivative introduces unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol typically involves the reaction of benzoic acid with a difluorothiolan derivative. One common method is the Grignard reaction, where a Grignard reagent (such as phenyl magnesium bromide) reacts with a difluorothiolan derivative to form the desired compound . This reaction requires anhydrous conditions and is typically carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The difluorothiolan moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The benzoic acid component can also contribute to the compound’s overall activity by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with various industrial and pharmaceutical applications.
Difluorothiolan derivatives: Compounds containing the difluorothiolan moiety, known for their unique chemical and biological properties.
Uniqueness
Benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol is unique due to the combination of benzoic acid and difluorothiolan moieties, which impart distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in scientific research .
Properties
CAS No. |
634181-98-9 |
|---|---|
Molecular Formula |
C12H14F2O3S |
Molecular Weight |
276.30 g/mol |
IUPAC Name |
benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol |
InChI |
InChI=1S/C7H6O2.C5H8F2OS/c8-7(9)6-4-2-1-3-5-6;6-5(7)1-2-9-4(5)3-8/h1-5H,(H,8,9);4,8H,1-3H2/t;4-/m.0/s1 |
InChI Key |
PDNUNJJEWYXKTJ-VWMHFEHESA-N |
Isomeric SMILES |
C1CS[C@H](C1(F)F)CO.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
C1CSC(C1(F)F)CO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



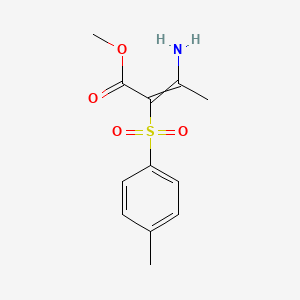
![2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate](/img/structure/B12576979.png)

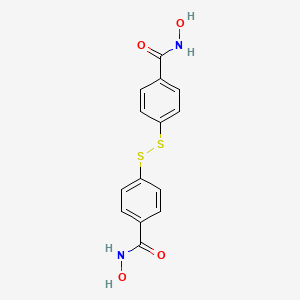
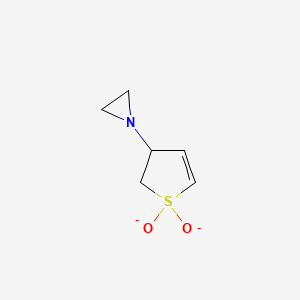
![Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel-](/img/structure/B12576995.png)
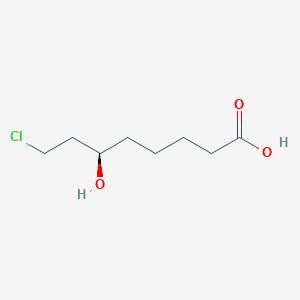
![12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione](/img/structure/B12577009.png)
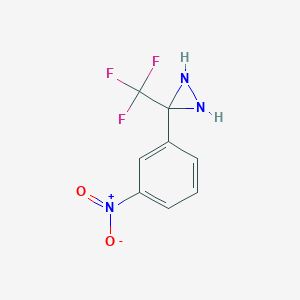
![Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester](/img/structure/B12577018.png)
![2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine](/img/structure/B12577025.png)
![2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester](/img/structure/B12577039.png)
